N-Phenylpropanamide-d5

Forensic Toxicology Fentanyl Biomarker Analysis LC-MS/MS Method Development

N-Phenylpropanamide-d5 (Propionanilide-d5, CAS unlabeled: 620-71-3) is a pentadeuterated stable isotope-labeled analog of N-phenylpropanamide, a degradation product and established biomarker of smoked fentanyl. The compound features five deuterium substitutions at the 2,2,3,3,3 positions of the propanamide acyl chain, yielding a molecular formula of C9H6D5NO and a molecular weight of 154.22 g/mol.

Molecular Formula C9H11NO
Molecular Weight 154.22 g/mol
Cat. No. B12414377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylpropanamide-d5
Molecular FormulaC9H11NO
Molecular Weight154.22 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D3,2D2
InChIKeyZTHRQJQJODGZHV-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-Phenylpropanamide-d5 Stable Isotope-Labeled Analytical Standard for Forensic and Metabolic Quantification


N-Phenylpropanamide-d5 (Propionanilide-d5, CAS unlabeled: 620-71-3) is a pentadeuterated stable isotope-labeled analog of N-phenylpropanamide, a degradation product and established biomarker of smoked fentanyl . The compound features five deuterium substitutions at the 2,2,3,3,3 positions of the propanamide acyl chain, yielding a molecular formula of C9H6D5NO and a molecular weight of 154.22 g/mol . As an isotope-labeled internal standard (SIL-IS), it is primarily procured for use in liquid chromatography–tandem mass spectrometry (LC–MS/MS) workflows to enable accurate quantification of the non-deuterated analyte (MW 149.19 g/mol) in complex biological matrices, including forensic toxicology specimens and pharmaceutical impurity profiling .

Why Unlabeled N-Phenylpropanamide Cannot Substitute for the Deuterated d5 Internal Standard in Regulated Quantitative Analysis


In LC–MS/MS quantification of trace analytes, the unlabeled N-phenylpropanamide (MW 149.19) cannot function as a reliable internal standard due to its chromatographic and mass spectrometric indistinguishability from the target analyte. In contrast, N-Phenylpropanamide-d5 provides a +5 Da mass shift that enables distinct MS/MS transition monitoring without interference . More critically, the deuterated analog co-elutes with near-identical retention time, thereby normalizing for matrix-induced ion suppression or enhancement effects that routinely compromise accuracy in plasma, urine, and forensic samples [1]. While structurally similar analogs such as N-phenylpropionamide or substituted propanamides may be chemically related, they lack the identical physicochemical behavior required for isotope dilution mass spectrometry (IDMS), leading to differential recovery and unacceptable quantitative bias [2]. Substituting a non-isotopic analog therefore invalidates method reproducibility and fails regulatory expectations for bioanalytical method validation.

Quantitative Differentiation Evidence: N-Phenylpropanamide-d5 vs. Non-Deuterated and Structural Analogs


Mass Spectrometric Resolution: Deuterium-Induced +5 Da Shift Enables Baseline Separation from Non-Labeled Analyte

N-Phenylpropanamide-d5 exhibits a molecular ion mass of 154.22 g/mol, representing a +5.03 Da shift relative to the unlabeled N-phenylpropanamide (149.19 g/mol) . This mass difference, arising from five deuterium substitutions (C9H6D5NO vs. C9H11NO), permits complete chromatographic co-elution while enabling distinct multiple reaction monitoring (MRM) transitions in triple quadrupole MS systems . In contrast, non-isotopic structural analogs such as N-methylpropanamide or N-ethylbenzamide exhibit different retention times and ionization efficiencies, rendering them unsuitable as internal standards for accurate isotope dilution quantification .

Forensic Toxicology Fentanyl Biomarker Analysis LC-MS/MS Method Development

Cost Differential: Deuterated d5 Internal Standard vs. Unlabeled Analyte Reference Material

Procurement of N-Phenylpropanamide-d5 as a 25 mg unit carries a list price of approximately $330 . In comparison, the unlabeled N-phenylpropanamide (98% purity) is available from Thermo Scientific at approximately $25–$50 per 25 mg equivalent, and from TRC at $190–$640 per larger package tier . The deuterated standard therefore commands a premium of approximately 6- to 13-fold over the unlabeled material on a per-milligram basis, reflecting the specialized synthesis and purification required for >95% isotopic enrichment. For laboratories with limited LC–MS/MS method development budgets, the unlabeled analyte may suffice for non-quantitative screening, but cannot substitute for the deuterated standard in validated quantitative workflows requiring matrix effect correction [1].

Procurement Economics Reference Standard Sourcing Laboratory Budget Planning

Matrix Effect Compensation: Deuterated Internal Standard Normalization in Complex Biological Specimens

Stable isotope-labeled internal standards such as N-Phenylpropanamide-d5 are the gold standard for correcting matrix effects in LC–MS/MS bioanalysis. In isotope dilution workflows, the deuterated standard is spiked into samples at a known concentration prior to extraction; because it co-elutes with the analyte and experiences identical ionization suppression or enhancement, the analyte-to-internal-standard peak area ratio remains constant regardless of matrix variability [1]. This principle has been validated across numerous assays: studies demonstrate that without a co-eluting deuterated internal standard, matrix effects can introduce quantitative errors exceeding 30–50% in plasma and urine [2]. For N-phenylpropanamide quantification in forensic fentanyl exposure assessment, use of the d5 analog directly mitigates this source of inter-subject and inter-lot variability .

Bioanalytical Method Validation Ion Suppression Plasma Quantification

Isotopic Purity and Chemical Identity: Vendor-Supplied d5 Enrichment Specification

Commercial suppliers of N-Phenylpropanamide-d5 typically specify a chemical purity of ≥95% and isotopic enrichment sufficient for internal standard applications . The compound is supplied as a neat solid, with molecular formula C9H6D5NO confirmed by orthogonal analytical techniques including NMR and high-resolution MS . In contrast, the unlabeled N-phenylpropanamide standard (CAS 620-71-3) is available at 98% chemical purity but contains no deuterium enrichment, precluding its use as an MS-distinguishable internal standard [1]. The deuterated product's Certificate of Analysis typically documents lot-specific isotopic purity, which is critical for laboratories operating under ISO 17025 or GLP compliance frameworks [2].

Analytical Reference Material Certificate of Analysis Quality Assurance

Procurement-Matched Application Scenarios for N-Phenylpropanamide-d5


Quantitative LC–MS/MS Analysis of Fentanyl Exposure Biomarkers in Forensic Urine and Plasma

N-Phenylpropanamide-d5 is procured as the isotope-labeled internal standard for the accurate quantification of N-phenylpropanamide, a validated degradation product and biomarker of smoked fentanyl . In forensic toxicology laboratories, the deuterated standard is spiked into urine or plasma samples prior to solid-phase extraction (SPE) or protein precipitation. LC–MS/MS analysis using MRM transitions for the analyte (e.g., m/z 150 → 93) and the d5 internal standard (m/z 155 → 98) enables precise calculation of analyte concentration via peak area ratio, correcting for matrix effects and extraction recovery variability. Without the deuterated standard, quantitative results lack the reproducibility required for medico-legal reporting .

Pharmaceutical Impurity Profiling: Quantification of Fentanyl Impurity G in API and Finished Dosage Forms

N-Phenylpropanamide is listed as Fentanyl Impurity G in the European Pharmacopoeia . For pharmaceutical quality control laboratories performing impurity quantification in fentanyl active pharmaceutical ingredient (API) or finished drug products, N-Phenylpropanamide-d5 serves as the internal standard in validated LC–MS/MS methods. The deuterated standard enables quantification of the impurity at levels as low as 0.05–0.1% relative to the API, meeting ICH Q3A/B reporting thresholds. The isotopic standard is preferred over structural analogs because it co-elutes identically with the impurity under reversed-phase HPLC conditions, eliminating retention time variability as a source of quantitative error [1].

Metabolic Tracing and Pharmacokinetic Studies of Fentanyl and Structural Analogs

In preclinical and clinical pharmacokinetic investigations of fentanyl and its analogs, N-Phenylpropanamide-d5 is employed as a stable isotope-labeled internal standard to track the formation and clearance of the N-dealkylated metabolite N-phenylpropanamide . The deuterated standard is added to plasma or microsomal incubation samples, and the analyte-to-internal-standard peak area ratio is monitored over time to construct accurate concentration–time profiles. Because the d5 standard is chemically identical to the metabolite except for isotopic substitution, it undergoes identical extraction recovery and ionization efficiency, ensuring that observed changes in signal reflect true biological variation rather than analytical artifact [2].

Method Development and Validation for Novel Synthetic Opioid Screening Panels

Forensic and clinical laboratories developing multi-analyte LC–MS/MS panels for emerging synthetic opioids and their metabolites procure N-Phenylpropanamide-d5 as a component of their internal standard mixture. The deuterated standard is included alongside other SIL-IS compounds to enable simultaneous quantification of fentanyl, norfentanyl, N-phenylpropanamide, and related degradation products in a single analytical run . The +5 Da mass shift provides a clean MRM channel free from isobaric interference, a critical requirement when screening complex biological specimens that may contain structurally related co-eluting substances. Procurement of the d5 standard at the method development stage ensures that the final validated assay meets acceptance criteria for accuracy (±15% bias) and precision (≤15% CV) across the calibration range .

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